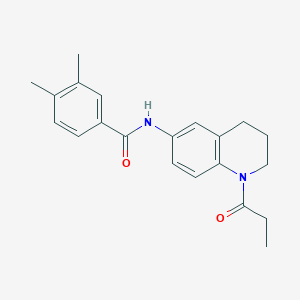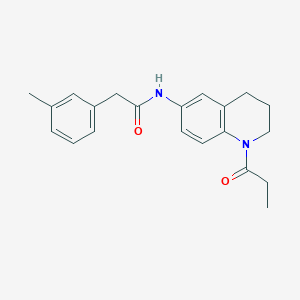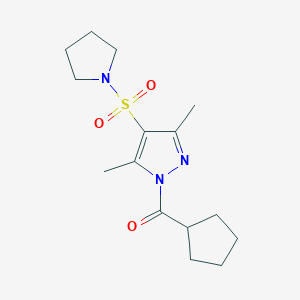![molecular formula C20H20N2O4 B6499814 2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 907985-51-7](/img/structure/B6499814.png)
2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of pyrazole, a type of heterocyclic aromatic organic compound. Pyrazoles are known for their nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs .
Chemical Reactions Analysis
Pyrazoles and their derivatives have been reported to exhibit a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .科学研究应用
2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has been studied extensively due to its potential applications in a variety of scientific research fields. It has been used as a reagent in the synthesis of various compounds, such as 2-aryl-4-methylpyrroles, that have potential applications in medicine and agriculture. It has also been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Furthermore, this compound has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
作用机制
The mechanism of action of 2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is not fully understood. However, it is believed to act as an inhibitor of the enzymes acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter release and metabolism, respectively. Furthermore, this compound has been shown to interact with several other proteins and enzymes, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In studies on mice, this compound has been shown to reduce levels of acetylcholine, a neurotransmitter involved in memory and learning, as well as to increase levels of dopamine, a neurotransmitter involved in reward and motivation. Furthermore, this compound has been shown to reduce levels of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
实验室实验的优点和局限性
2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. Furthermore, it is a relatively stable compound, and it has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it is not as effective as some other compounds in inhibiting the enzymes acetylcholinesterase and monoamine oxidase.
未来方向
2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has a variety of potential applications in scientific research, and there are several potential future directions for its use. For example, it may be possible to use this compound to develop new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, it may be possible to use this compound to develop new compounds for use in agriculture, such as herbicides and insecticides. Additionally, it may be possible to use this compound to develop new compounds for use in the synthesis of other compounds, such as pharmaceuticals and other chemicals. Finally, it may be possible to use this compound to develop new compounds for use in the treatment of various types of cancer.
合成方法
The synthesis of 2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has been studied extensively, and several methods have been developed for its production. One of the most commonly used methods is the reaction of 4-(3-methoxyphenoxy)-1H-pyrazol-3-yl acetate with 2-methylprop-2-en-1-yl acetate in the presence of a base. This reaction proceeds through a condensation reaction and yields this compound as the major product. Other methods, such as a one-pot reaction of 4-(3-methoxyphenoxy)-1H-pyrazol-3-yl acetate with 2-methylprop-2-en-1-yl acetate in the presence of a catalyst, have also been developed.
属性
IUPAC Name |
2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(2)12-25-15-7-8-17(18(23)10-15)20-19(11-21-22-20)26-16-6-4-5-14(9-16)24-3/h4-11,23H,1,12H2,2-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTSNORWHQLSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499731.png)
![3-(2-chlorophenyl)-5-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-1,2-oxazole-4-carboxamide](/img/structure/B6499743.png)
![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)
![2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499759.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499764.png)


![7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499772.png)



![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6499817.png)

![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B6499820.png)
